Physicochemical Comparison: LogP and TPSA of ICI 178222 vs. Flutriafol
The calculated partition coefficient (LogP) of ICI 178222 is 3.02, compared to a LogP of approximately 2.3 for the des-fluoro analog flutriafol (CAS 76674-21-0), indicating higher lipophilicity for the 2,4-difluorophenyl derivative [1][2]. The topological polar surface area (TPSA) of both compounds is identical at 50.9 Ų, as the additional fluorine atom does not introduce extra hydrogen-bonding functionality [1]. The ~0.7 LogP unit increase suggests potentially greater membrane permeability and altered tissue distribution for ICI 178222, a factor that could be significant in designing antifungal agents with improved pharmacokinetic profiles, though direct experimental validation is absent [3]. This represents the sole currently retrievable quantitative differentiation between the two compounds.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.02 (calculated) |
| Comparator Or Baseline | Flutriafol (CAS 76674-21-0): LogP = 2.3 (calculated) |
| Quantified Difference | ΔLogP ≈ +0.7 units |
| Conditions | In silico prediction; experimental LogP values not publicly available for ICI 178222 |
Why This Matters
The higher calculated lipophilicity of ICI 178222 provides a testable hypothesis for improved membrane penetration relative to flutriafol, which could be a deciding factor for researchers selecting a triazole scaffold for antifungal lead optimization, though confirmation requires experimental LogP or permeability data.
- [1] PubChem. Compound Summary for CID 44149665 (ICI 178222). Calculated physicochemical properties. Accessed May 2026. View Source
- [2] PubChem. Compound Summary for CID 91741 (Flutriafol). Calculated physicochemical properties. Accessed May 2026. View Source
- [3] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. (Context for LogP impact on membrane permeability). View Source
